2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide
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Overview
Description
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a chemical compound with the molecular formula C₉H₁₀ClFN₂OS and a molecular weight of 248.70 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro-fluorobenzyl group attached to a thioacetohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetohydrazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetohydrazide moiety to other functional groups.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloro or fluoro groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Various reduced forms of the thioacetohydrazide moiety.
Substitution: Benzyl derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating agent in organic synthesis.
2-Chloro-6-fluorobenzyl bromide: Similar to the chloride derivative but with different reactivity due to the bromine atom.
Uniqueness
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is unique due to its thioacetohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research applications that require specific interactions with biological targets .
Biological Activity
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thioacetohydrazide moiety, which is known for imparting distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the benzyl group enhances its reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting normal biochemical pathways. This action can lead to various biological effects, including anticancer activity and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related indole-based compounds have shown significant cytotoxic effects against various cancer cell lines, such as HCT116 (human colorectal carcinoma) and A549 (human lung adenocarcinoma). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
2e | HCT116 | 6.43 |
2e | A549 | 9.62 |
Erlotinib | HCT116 | 17.86 |
Erlotinib | A549 | 19.41 |
These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into their mechanisms and efficacy.
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. It has shown promising results against various pathogens, including bacteria and fungi. For example, derivatives containing the thioacetohydrazide moiety were evaluated for their activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .
Table 2: Antimicrobial Activity Data
Compound | Microorganism | Activity |
---|---|---|
10a | Staphylococcus aureus | Strong |
10b | E. coli | Strong |
10a | Candida albicans | Moderate |
Case Studies
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound can induce apoptosis in cancer cells more effectively than standard treatments like erlotinib. For instance, a study indicated that compound 2e induced a higher percentage of apoptosis in HCT116 cells compared to erlotinib .
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, confirming their potential as enzyme inhibitors with favorable binding energies compared to established drugs .
- Therapeutic Applications : Given its biological activities, there is ongoing research into the therapeutic applications of this compound in treating cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWNQCCTXDXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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